(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Quantification Applications : Vali et al. (2012) developed a method for the quantitative determination of isomers related to Octahydro-1H-indole-2-carboxylic acid, which is a key starting material for synthesizing Perindopril and Trandolapril (Vali, Kumar, Sait, & Garg, 2012).
Preparation of Proline Analogue and Peptide Synthesis : Sayago et al. (2007) described the preparation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) and its enantiomer, which are proline analogues, synthesized in good yield for use in peptide synthesis (Sayago, Jiménez, & Cativiela, 2007).
Production of Enantiopure Alpha-Substituted Derivatives : In another study by Sayago et al. (2009), they describe a high yielding and selective alkylation method for producing alpha-substituted analogues of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, demonstrating its potential in synthesizing complex molecules (Sayago, Calaza, Jiménez, & Cativiela, 2009).
Antioxidant Properties : Naik et al. (2012) reported on the synthesis of novel indole-2-carboxylic acid derivatives, examining their antioxidant activity and identifying compounds with enhanced antioxidant properties (Naik, Sharath, & Kumar, 2012).
Synthesis and Characterization in Antimicrobial Applications : Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities, comparing their effectiveness with standard drugs (Raju, Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).
Pharmacologically Active Peptide Applications : Kubyshkin and Budisa (2017) explored the use of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) in pharmacologically active peptides and as a structural component in the antihypertensive drug Perindopril (Kubyshkin & Budisa, 2017).
Indole-2-Carboxylic Acid Chemistry and Stability : Murakami (1987) reviewed the chemistry, reactivities, and synthetic applications of indole-2-carboxylic acid, highlighting its stability and reactivity at the 3-position (Murakami, 1987).
Use in Antihypertensive Drugs : A study on the molecular structure of the antihypertensive drug perindopril, which includes (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, was conducted by Remko et al. (2013), providing insights into the drug's structure and active metabolites (Remko, Bojarska, Ježko, Maniukiewicz, & Olczak, 2013).
properties
IUPAC Name |
(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-FXQIFTODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00230764 | |
Record name | 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00230764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | |
CAS RN |
80875-98-5 | |
Record name | (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80875-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080875985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Octahydroindole-2-carboxylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03409 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00230764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CARBOXYOCTAHYDROINDOLE, (2S,3AS,7AS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ID44U804I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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